molecular formula C18H21N3O4 B3015798 2-[4-Oxo-6-[(4-phenylpiperazin-1-yl)methyl]pyran-3-yl]oxyacetamide CAS No. 898455-66-8

2-[4-Oxo-6-[(4-phenylpiperazin-1-yl)methyl]pyran-3-yl]oxyacetamide

Cat. No. B3015798
CAS RN: 898455-66-8
M. Wt: 343.383
InChI Key: FXDABCGTBUTTTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a derivative of benzimidazole and piperazine . It is not intended for human or veterinary use but is available for research purposes. The molecular formula is C24H25N3O4 and it has a molecular weight of 419.481.


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . Benzimidazole derivatives are conventionally synthesized by condensing benzimidazole nuclei with various substituted piperazines to obtain targeted benzimidazole–piperazine hybrids .


Molecular Structure Analysis

The molecular structure of this compound includes a benzimidazole ring and a piperazine ring . The compound has a molecular weight of 419.481.


Chemical Reactions Analysis

While specific chemical reactions involving this compound have not been found, similar compounds have been synthesized using conventional methods .

Scientific Research Applications

Acetylcholinesterase Inhibition for Alzheimer’s Disease (AD) Treatment

Anxiolytic Properties

Other Potential Applications

properties

IUPAC Name

2-[4-oxo-6-[(4-phenylpiperazin-1-yl)methyl]pyran-3-yl]oxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O4/c19-18(23)13-25-17-12-24-15(10-16(17)22)11-20-6-8-21(9-7-20)14-4-2-1-3-5-14/h1-5,10,12H,6-9,11,13H2,(H2,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXDABCGTBUTTTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC(=O)C(=CO2)OCC(=O)N)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-Oxo-6-[(4-phenylpiperazin-1-yl)methyl]pyran-3-yl]oxyacetamide

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